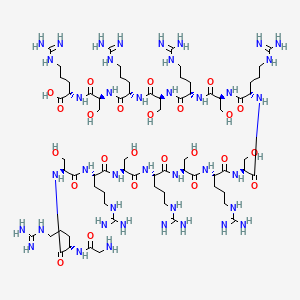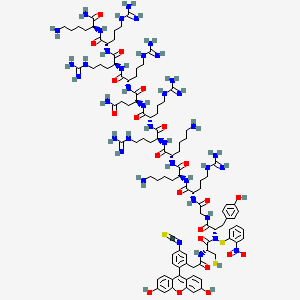
DL-Lysine-13C6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Lysine-13C6 (hydrochloride) is a stable isotope-labeled compound of lysine, an essential amino acid. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology. Lysine itself is a basic ketogenic amino acid with a protonated alkyl amino group, and it plays a crucial role in protein biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Lysine-13C6 (hydrochloride) can be synthesized through the incorporation of carbon-13 isotopes into the lysine molecule. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that form lysine. The reaction conditions typically include controlled temperature and pH to ensure the proper incorporation of the isotopes .
Industrial Production Methods: Industrial production of DL-Lysine-13C6 (hydrochloride) involves large-scale synthesis using carbon-13 labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions: DL-Lysine-13C6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, which is an important intermediate in the cross-linking of collagen and elastin.
Reduction: Reduction reactions can convert lysine derivatives back to lysine.
Substitution: Lysine can undergo substitution reactions where its amino groups participate in forming new bonds with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of acylating agents or alkylating agents under controlled pH.
Major Products:
Oxidation: Allysine and its derivatives.
Reduction: Lysine and reduced lysine derivatives.
Substitution: Various lysine conjugates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
DL-Lysine-13C6 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in stable isotope labeling experiments to study metabolic pathways and protein turnover.
Biology: Employed in mass spectrometry-based proteomics to quantify protein expression and modifications.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of lysine-containing drugs.
Industry: Applied in the production of labeled proteins for structural and functional studies
Wirkmechanismus
The mechanism of action of DL-Lysine-13C6 (hydrochloride) involves its incorporation into proteins during biosynthesis. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic fate of lysine in various biological systems. Lysine degradation results in the formation of acetoacetate, and its acetylation/deacetylation in histones regulates chromatin organization .
Vergleich Mit ähnlichen Verbindungen
L-Lysine-13C6 (hydrochloride): Similar in structure but only contains the L-isomer.
L-Lysine-15N2 (hydrochloride): Labeled with nitrogen-15 isotopes instead of carbon-13.
DL-Lysine-15N2 (hydrochloride): Contains both D and L isomers labeled with nitrogen-15
Uniqueness: DL-Lysine-13C6 (hydrochloride) is unique due to its carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) and mass spectrometry studies. The presence of both D and L isomers allows for broader applications in racemic mixture studies compared to compounds containing only one isomer .
Eigenschaften
Molekularformel |
C6H15ClN2O2 |
|---|---|
Molekulargewicht |
188.60 g/mol |
IUPAC-Name |
2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI-Schlüssel |
BVHLGVCQOALMSV-BVNCJLROSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2][13CH]([13C](=O)O)N.Cl |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)

![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)


![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)





